methyl 4-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)carbamoyl)benzoate is a benzoate ester derivative featuring a carbamoyl group substituted with cyclopropyl and 1-methylpyrrole moieties. Its structure comprises:
- A methyl benzoate core (aromatic ring with ester functionality).
- A carbamoyl bridge (-C(O)NH-) linking the benzoate to a cyclopropyl group and a 1-methylpyrrole-2-ylmethyl substituent.
Properties
IUPAC Name |
methyl 4-[cyclopropyl-[(1-methylpyrrol-2-yl)methyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-19-11-3-4-16(19)12-20(15-9-10-15)17(21)13-5-7-14(8-6-13)18(22)23-2/h3-8,11,15H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOLFRVPEDFQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the pyrrole derivative, followed by the introduction of the cyclopropyl group and the benzoate ester. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)carbamoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 4-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)carbamoyl)benzoate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The cyclopropyl group in the target compound may enhance metabolic stability compared to the ethoxy group in 1c, which is prone to oxidative metabolism.
- Electronic Properties : The electron-rich 1-methylpyrrole moiety in the target compound could alter aromatic ring electron density , affecting reactivity in further functionalization (e.g., electrophilic substitution).
Crystallographic and Computational Tools
While direct crystallographic data for the target compound are absent, –3 highlights methodologies relevant to structural analysis:
- SHELX Suite : Widely used for small-molecule refinement (SHELXL) and structure solution (SHELXD). The cyclopropane and pyrrole groups may introduce challenges in modeling anisotropic displacement parameters due to their rigidity and planarity .
- WinGX/ORTEP : These tools enable visualization of molecular geometry and packing. For instance, the cyclopropyl group’s bond angles (~60°) and torsional strain could be analyzed using these programs .
Biological Activity
Methyl 4-(cyclopropyl((1-methyl-1H-pyrrol-2-yl)methyl)carbamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound’s structure includes a cyclopropyl group, a pyrrole moiety, and a benzoate ester, which contribute to its unique chemical and biological properties. The IUPAC name is methyl 4-[cyclopropyl-[(1-methylpyrrol-2-yl)methyl]carbamoyl]benzoate, with the molecular formula and a molecular weight of 316.36 g/mol.
Structural Formula
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Huang et al. demonstrated that derivatives of pyrrole compounds often possess antibacterial properties due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, a recent investigation reported that this compound significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase .
The mechanism of action is thought to involve the inhibition of specific enzymes involved in cell growth and division. The presence of the pyrrole ring is believed to enhance the compound's interaction with cellular targets, leading to increased efficacy against cancer cells .
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of Pyrrole Derivative : Starting from commercially available pyrrole derivatives.
- Cyclopropyl Group Introduction : Utilizing cyclopropanation reactions.
- Formation of Benzoate Ester : Reacting the cyclopropyl-pyrrole intermediate with benzoic acid derivatives.
Reaction Conditions
The synthesis generally requires specific catalysts and controlled temperatures to optimize yield and purity. Advanced techniques such as continuous flow reactors may enhance efficiency in industrial settings.
Study on Antimicrobial Effects
A study published in Journal of Organic Chemistry evaluated the antimicrobial efficacy of several pyrrole derivatives, including this compound. Results indicated a notable reduction in bacterial growth against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Cancer Cell Line Research
Another significant study assessed the compound's effects on various cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
